molecular formula C6H7N3O2 B1375905 4-Amino-6-methoxypyrimidine-5-carbaldehyde CAS No. 1004956-62-0

4-Amino-6-methoxypyrimidine-5-carbaldehyde

Cat. No.: B1375905
CAS No.: 1004956-62-0
M. Wt: 153.14 g/mol
InChI Key: MHIWGEBSPSJHIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-6-methoxypyrimidine-5-carbaldehyde is a heterocyclic compound with the molecular formula C6H7N3O2 It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-methoxypyrimidine-5-carbaldehyde typically involves the reaction of 4,6-dichloro-5-methoxypyrimidine with ammonium hydroxide in heated 2-propanol at 70°C for 48 hours. This reaction yields 4-amino-5-methoxy-6-chloropyrimidine in high yield .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis route mentioned above can be scaled up for industrial purposes with appropriate modifications to reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-methoxypyrimidine-5-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products Formed

    Oxidation: Formation of 4-amino-6-methoxypyrimidine-5-carboxylic acid.

    Reduction: Formation of 4-amino-6-methoxypyrimidine-5-methanol.

    Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

4-Amino-6-methoxypyrimidine-5-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-6-methoxypyrimidine-5-carbaldehyde is not fully understood. it is believed to interact with specific molecular targets and pathways, such as enzymes involved in DNA synthesis and repair. This interaction can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-6-chloropyrimidine-5-carbaldehyde
  • 4-Amino-6-methylpyrimidine-5-carbaldehyde
  • 4-Amino-6-ethoxypyrimidine-5-carbaldehyde

Uniqueness

4-Amino-6-methoxypyrimidine-5-carbaldehyde is unique due to the presence of both amino and methoxy groups on the pyrimidine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

4-amino-6-methoxypyrimidine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2/c1-11-6-4(2-10)5(7)8-3-9-6/h2-3H,1H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHIWGEBSPSJHIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1C=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Amino-6-methoxypyrimidine-5-carbaldehyde
Reactant of Route 2
Reactant of Route 2
4-Amino-6-methoxypyrimidine-5-carbaldehyde
Reactant of Route 3
Reactant of Route 3
4-Amino-6-methoxypyrimidine-5-carbaldehyde
Reactant of Route 4
Reactant of Route 4
4-Amino-6-methoxypyrimidine-5-carbaldehyde
Reactant of Route 5
4-Amino-6-methoxypyrimidine-5-carbaldehyde
Reactant of Route 6
Reactant of Route 6
4-Amino-6-methoxypyrimidine-5-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.